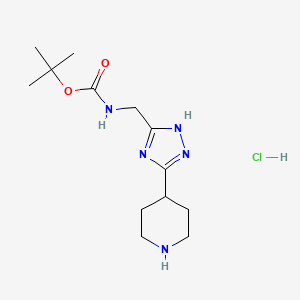

tert-Butyl ((3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)carbamate hydrochloride

CAS No.: 2172585-52-1

Cat. No.: VC4775171

Molecular Formula: C13H24ClN5O2

Molecular Weight: 317.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2172585-52-1 |

|---|---|

| Molecular Formula | C13H24ClN5O2 |

| Molecular Weight | 317.82 |

| IUPAC Name | tert-butyl N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C13H23N5O2.ClH/c1-13(2,3)20-12(19)15-8-10-16-11(18-17-10)9-4-6-14-7-5-9;/h9,14H,4-8H2,1-3H3,(H,15,19)(H,16,17,18);1H |

| Standard InChI Key | NHRSIXYRDKRCHJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=NC(=NN1)C2CCNCC2.Cl |

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition

The compound consists of three key structural elements:

-

A 1,2,4-triazole ring substituted at the 3-position with a piperidin-4-yl group.

-

A methyl carbamate linker connecting the triazole to a tert-butyloxycarbonyl (Boc) protective group.

-

A hydrochloride salt counterion to enhance solubility.

The molecular formula is C<sub>14</sub>H<sub>24</sub>N<sub>5</sub>O<sub>2</sub>·HCl, with a molecular weight of 337.84 g/mol .

Spectral and Crystallographic Data

-

IR Spectroscopy: Peaks at 1680–1700 cm<sup>-1</sup> (C=O stretch of carbamate) and 3300–3500 cm<sup>-1</sup> (N-H stretch of triazole) .

-

NMR: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) signals include δ 1.42 (s, 9H, Boc), 3.20–3.50 (m, 4H, piperidine), and 4.25 (s, 2H, CH<sub>2</sub>) .

Synthetic Routes and Optimization

Key Synthesis Steps

The compound is synthesized via a multi-step protocol:

-

Piperidine-Triazole Coupling: Reaction of 4-(1H-1,2,4-triazol-5-yl)piperidine with tert-butyl (bromomethyl)carbamate under basic conditions .

-

Boc Protection: Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Physicochemical Properties

Biological Activity and Applications

HDAC Inhibition

The compound serves as a precursor for HDAC6 inhibitors (e.g., MH1-21, IC<sub>50</sub> = 18 nM) . Docking studies reveal that the piperidine-triazole scaffold occupies the hydrophobic pocket of HDAC6, while the Boc group modulates selectivity .

Kinase Modulation

Structural analogs exhibit activity against P2Y<sub>14</sub> receptors (IC<sub>50</sub> = 32 nM) and β<sub>3</sub> adrenergic receptors , suggesting potential applications in inflammation and metabolic disorders.

Industrial and Research Applications

Drug Discovery

-

Intermediate: Used in synthesizing kinase inhibitors (e.g., SGC-CK2-1 analogs) .

-

Protective Group Strategy: The Boc group enables selective deprotection during solid-phase peptide synthesis .

Material Science

Incorporated into polyurethane precursors to enhance thermal stability .

| Parameter | Recommendation |

|---|---|

| Storage | −20°C, desiccated |

| Hazard Statements | H315-H319-H335 (skin/eye irritation, respiratory irritation) |

| Protective Measures | Gloves, goggles, ventilation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume